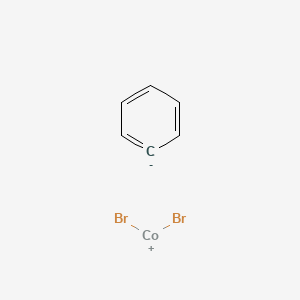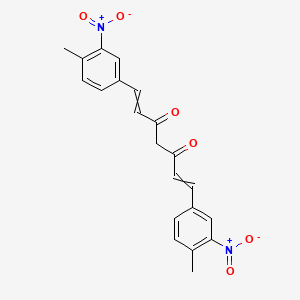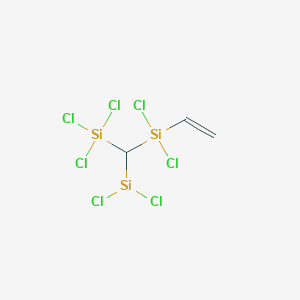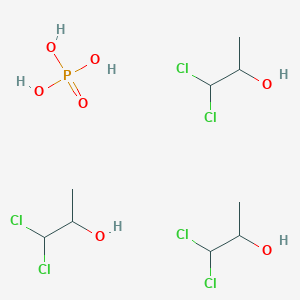
1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenediamine core with methyl and acridinyl substituents, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- typically involves multiple steps, starting with the preparation of the benzenediamine core. The methylation and acridinylation processes are carried out under controlled conditions to ensure the correct substitution pattern. Common reagents used in these reactions include methyl iodide for methylation and acridine derivatives for acridinylation. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the acridinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted compounds from nucleophilic substitution.
Scientific Research Applications
1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with DNA or proteins, leading to changes in their structure and function. The acridinyl group is known for its ability to intercalate into DNA, disrupting the replication and transcription processes, which can result in cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediamine, 4-methyl-: Similar in structure but lacks the acridinyl group, resulting in different chemical and biological properties.
2,4-Diaminotoluene: Another related compound with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- is unique due to the presence of both methyl and acridinyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
655238-72-5 |
|---|---|
Molecular Formula |
C21H19N3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-methyl-3-N-(4-methylacridin-9-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C21H19N3/c1-13-10-15(22)12-16(11-13)23-21-17-7-3-4-9-19(17)24-20-14(2)6-5-8-18(20)21/h3-12H,22H2,1-2H3,(H,23,24) |
InChI Key |
JHXALMVZYNMYBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=CC(=CC(=C4)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]-](/img/structure/B12541638.png)
![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-](/img/structure/B12541676.png)
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)

![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo-](/img/structure/B12541687.png)

![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)
![N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea](/img/structure/B12541704.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)-](/img/structure/B12541705.png)
![2-[(Pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B12541709.png)
